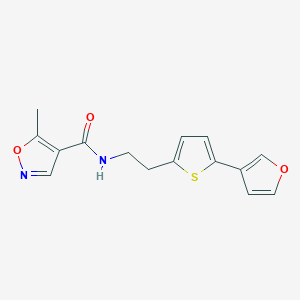

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-5-methylisoxazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

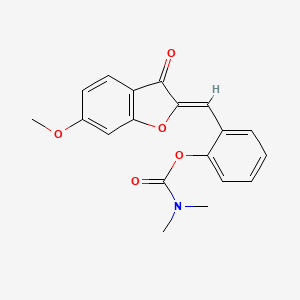

Descripción general

Descripción

The compound N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-5-methylisoxazole-4-carboxamide is a complex organic molecule that appears to be related to the field of medicinal chemistry. The structure suggests the presence of multiple heterocyclic rings, including furan, thiophene, and isoxazole, which are often found in compounds with biological activity.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that can include the Gewald reaction, as seen in the synthesis of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes . The Gewald reaction is a versatile method for synthesizing thiophene derivatives. In the case of the related compound, the synthesis began with the preparation of furfuryl cyanoacetamide through the condensation of furfuryl amine and ethyl cyanoacetate. This intermediate was then reacted with p-chloro acetophenone, sulfur, and diethyl amine to yield the final thiophene derivative .

Molecular Structure Analysis

The molecular structure of such compounds is characterized using spectroscopic methods such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry. These techniques provide information about the functional groups present, the molecular framework, and the molecular weight of the compound, respectively .

Chemical Reactions Analysis

The reactivity of similar furan-containing compounds has been studied, as in the case of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate . This compound was shown to undergo nucleophilic substitution reactions with various nucleophiles. For instance, the bromine atom was substituted with an acetoxy group using sodium acetate in acetic acid. Stronger bases, such as phenolates, led to the decomposition of the furylthiadiazole fragment, which could be avoided using phase transfer catalysts . The compound also reacted with sodium N,N-diethyl dithiocarbaminate to form a thioester and with potassium thiolates to yield S-alkylated products. Secondary and tertiary amines were obtained by reacting with 2-aminoethanol, pyrrolidine, piperidine, and morpholine. Additionally, phosphorylation with triethyl phosphite resulted in the formation of a diethyl phosphonate .

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-5-methylisoxazole-4-carboxamide are not directly provided, we can infer from related compounds that such properties would include solubility in various solvents, melting points, and stability under different conditions. The presence of multiple heteroatoms and aromatic systems would influence these properties, as well as the compound's reactivity and potential biological activity .

Direcciones Futuras

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Propiedades

IUPAC Name |

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-10-13(8-17-20-10)15(18)16-6-4-12-2-3-14(21-12)11-5-7-19-9-11/h2-3,5,7-9H,4,6H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGAASMHJCSCXGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCCC2=CC=C(S2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-5-methylisoxazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-methyl-3H-benzo[e]indole-2-carboxylate](/img/structure/B3019080.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-5-bromopyrimidin-2-amine](/img/structure/B3019083.png)

![N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B3019085.png)